![molecular formula C9H15NO4 B3331766 tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate CAS No. 857501-39-4](/img/structure/B3331766.png)
tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H15NO4 . It is used in various chemical reactions and has a molecular weight of 201.22 .
Physical And Chemical Properties Analysis
“tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate” is typically stored in a sealed, dry environment at room temperature . The physical form of the compound can be either liquid or solid .Scientific Research Applications
Supramolecular Arrangement Studies
Tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate and its analogues have been studied for their supramolecular arrangement. These compounds, even in the absence of a hydrogen bond donor and acceptor system, can form supramolecular assemblies through various weak interactions like C-H⋯O and C-H⋯π. Such studies are crucial in understanding molecular conformation and construction of supramolecular structures (Samipillai et al., 2016).
Synthesis and Characterization
The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating its utility in creating macrocyclic Tyk2 inhibitors. This process involves starting from easily available materials and leads to the identification of potent and selective inhibitors (Sasaki et al., 2020).
Crystal Structure Analysis
Research on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed insights into its crystal structure. This compound displays a distinct molecular packing influenced by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).
Schiff Base Compounds Synthesis
The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate has been achieved. This compound, coupled with aromatic aldehyde, results in Schiff base compounds that are characterized using spectroscopic methods (Çolak et al., 2021).
Enzymatic Reactions
Studies on tert-butyl compounds have also explored enzymatic reactions. For example, the metabolism of a dipeptidyl peptidase-4 inhibitor, LC15-0133, involving tert-butyl moiety, was investigated using a hepatic microsomal system. This research provides insights into the enzymatic pathways and the structure of the metabolites formed in these processes (Yoo et al., 2008).
Synthesis of Piperidine Derivatives
The compound tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This research enhances our understanding of nucleophilic reactions and provides pathways for creating complex molecular structures (Moskalenko & Boev, 2014).
Aerobic Oxidation Studies
Research has also been conducted on the aerobic oxidation of allylic and benzylic alcohols using tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst. This study is significant in the field of organic synthesis, showing the potential for creating α,β-unsaturated carbonyl compounds (Shen et al., 2012).
properties
IUPAC Name |
tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(11)7(10)12/h6,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNEVUBKGFNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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